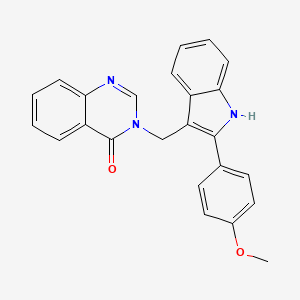![molecular formula C12H14N4O4S4 B14400721 4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] CAS No. 88317-70-8](/img/structure/B14400721.png)
4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is an organic compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two pyrimidine rings connected by a disulfide bond, with methanesulfonyl and methyl groups attached to the pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] typically involves the reaction of 6-(methanesulfonyl)-2-methylpyrimidine with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reagents. Purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or neutral conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor due to its ability to interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] involves its interaction with molecular targets through its disulfide and methanesulfonyl groups. The disulfide bond can undergo redox reactions, allowing the compound to modulate the activity of thiol-containing enzymes and proteins. The methanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Disulfanediylbis[2-methyl-6-(methylsulfanyl)pyrimidine]
- 4,4’-Disulfanediylbis(6-methylpyrimidin-2-amine)
Uniqueness
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is unique due to the presence of methanesulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.
Properties
CAS No. |
88317-70-8 |
|---|---|
Molecular Formula |
C12H14N4O4S4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-methyl-4-[(2-methyl-6-methylsulfonylpyrimidin-4-yl)disulfanyl]-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C12H14N4O4S4/c1-7-13-9(5-11(15-7)23(3,17)18)21-22-10-6-12(24(4,19)20)16-8(2)14-10/h5-6H,1-4H3 |
InChI Key |
ZPPJTQJAQPKPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)S(=O)(=O)C)SSC2=CC(=NC(=N2)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


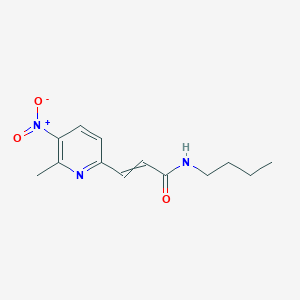
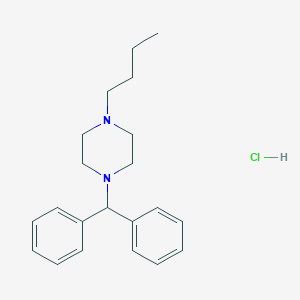
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)


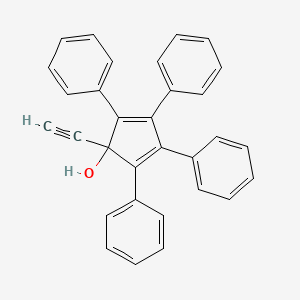
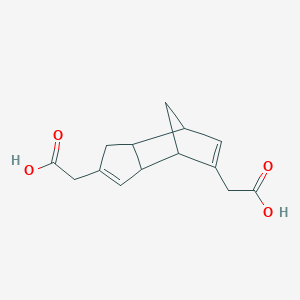
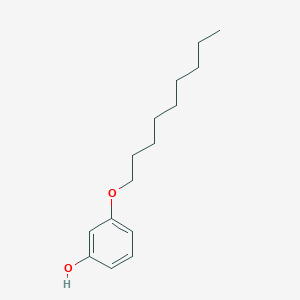
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)
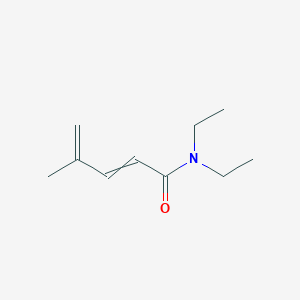
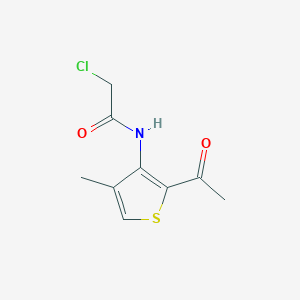
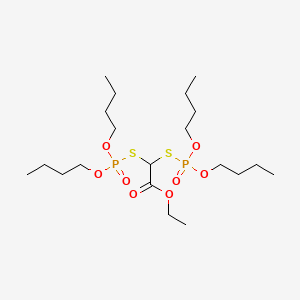
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
